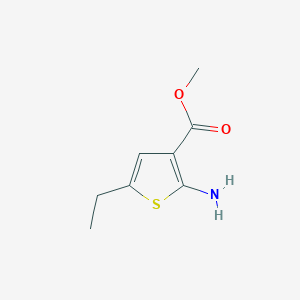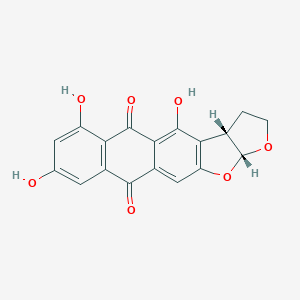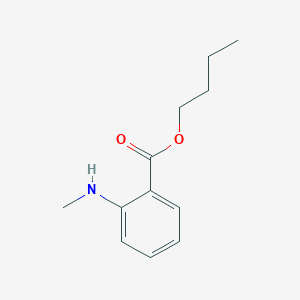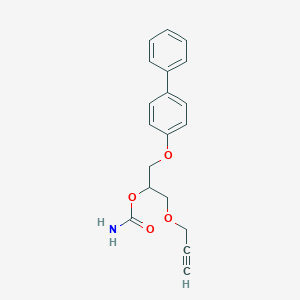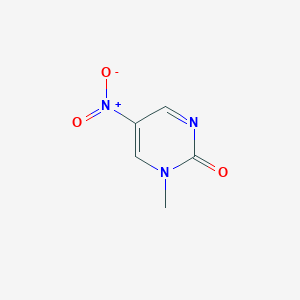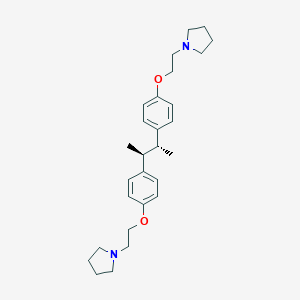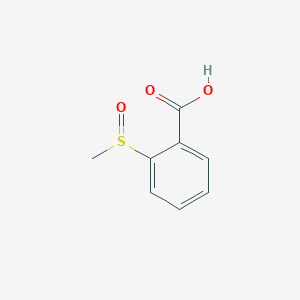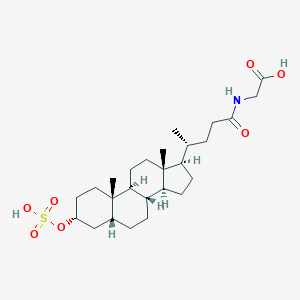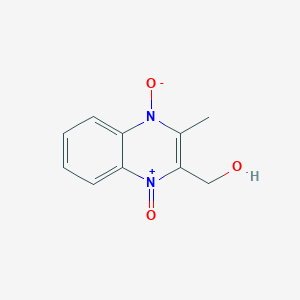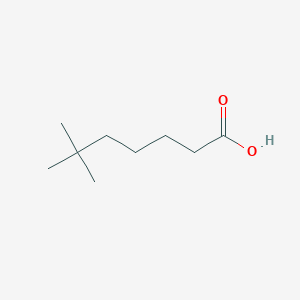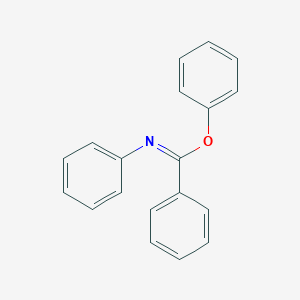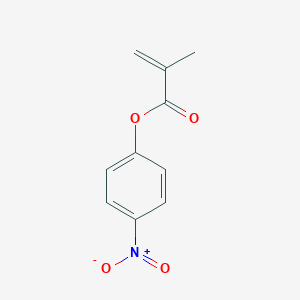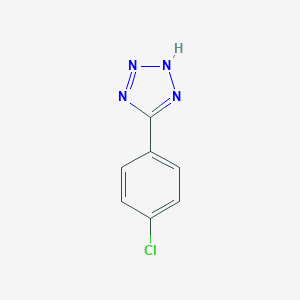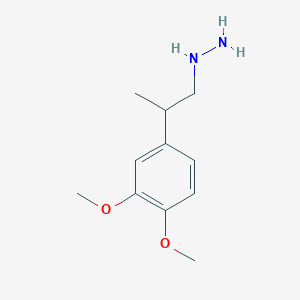
2-(3,4-Dimethoxyphenyl)propylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)propylhydrazine, also known as DMPPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPPH is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine is not fully understood. However, studies have suggested that 2-(3,4-Dimethoxyphenyl)propylhydrazine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. 2-(3,4-Dimethoxyphenyl)propylhydrazine may also act by modulating the expression of various genes involved in apoptosis and inflammation.
Effets Biochimiques Et Physiologiques
2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its potential use as an anti-cancer agent. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have potential neuroprotective and anti-inflammatory effects, which could have implications for the treatment of various neurological disorders. However, one limitation of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its toxicity. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to be toxic at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine. One potential direction is the development of 2-(3,4-Dimethoxyphenyl)propylhydrazine as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of 2-(3,4-Dimethoxyphenyl)propylhydrazine in animal models and human clinical trials. Another potential direction is the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a neuroprotective agent. Studies are needed to determine the potential of 2-(3,4-Dimethoxyphenyl)propylhydrazine in the treatment of various neurological disorders. Additionally, further research is needed to determine the mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine and its potential for use in other scientific research applications.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)propylhydrazine is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of 2-(3,4-Dimethoxyphenyl)propylhydrazine is relatively simple, and it has been used in various scientific research applications, including its potential use as an anti-cancer and neuroprotective agent. While there are some limitations to the use of 2-(3,4-Dimethoxyphenyl)propylhydrazine in certain experiments, there are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine.
Méthodes De Synthèse
2-(3,4-Dimethoxyphenyl)propylhydrazine can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with propylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a yellow crystalline solid. The purity of 2-(3,4-Dimethoxyphenyl)propylhydrazine can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)propylhydrazine has been used in various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells by activating the caspase pathway. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
16603-07-9 |
|---|---|
Nom du produit |
2-(3,4-Dimethoxyphenyl)propylhydrazine |
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3 |
Clé InChI |
HPKHFBFBFGSLPZ-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Synonymes |
1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



